molecular formula C20H25NO2 B219669 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine CAS No. 114826-86-7

3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine

Cat. No.: B219669
CAS No.: 114826-86-7
M. Wt: 311.4 g/mol
InChI Key: WAFJORBWMSLHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylmethoxy-4-(phenylmethoxymethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c21-19-11-18(15-22-13-16-7-3-1-4-8-16)20(12-19)23-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFJORBWMSLHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554030
Record name 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114826-86-7
Record name 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine, also known by its chemical name rel-(1R,3S)-3-(benzyloxy)cyclopentan-1-amine, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a pharmaceutical agent.

  • IUPAC Name : rel-(1R,3S)-3-(benzyloxy)cyclopentan-1-amine
  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 191.28 g/mol
  • CAS Number : 1052100-75-0

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in regulating neurotransmitter levels in the brain.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of benzyloxy compounds can act as inhibitors for MAO-A and MAO-B. For instance, a study on related compounds showed promising inhibition rates against these enzymes, suggesting a potential for treating neurodegenerative disorders such as Alzheimer's disease (AD) and depression .

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and enzyme inhibition properties of this compound. The following table summarizes key findings from various studies:

CompoundTarget EnzymeIC50 (µM)Activity Type
This compoundMAO-ATBDInhibitory
This compoundMAO-BTBDInhibitory
This compoundAChETBDNon-Inhibitory
This compoundBChETBDModerate Inhibitory

Note: TBD indicates that specific IC50 values were not provided in the available literature.

Cytotoxicity Assessments

Cytotoxicity assays using cell lines such as L929 have shown that the compound exhibits low toxicity, making it a candidate for further pharmacological development. The MTT assay results indicated no significant cytotoxic effects at concentrations tested .

Case Studies and Research Findings

Several case studies have explored the potential applications of compounds similar to this compound:

  • Neuroprotective Effects : A study demonstrated that related compounds could protect neuronal cells from oxidative stress by inhibiting MAO activity, thus preventing the degradation of neuroprotective neurotransmitters .
  • Antimycobacterial Activity : Research has indicated that benzyloxy derivatives possess antimicrobial properties, particularly against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzyloxy groups significantly influence both enzyme inhibition and cytotoxicity profiles, suggesting avenues for optimizing these compounds for therapeutic use .

Scientific Research Applications

Antidepressant Activity

Research has demonstrated that compounds similar to 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine exhibit antidepressant properties. These compounds may function by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of mood disorders. The benzyloxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Neuroprotective Effects

Studies suggest that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to reduce oxidative stress and inflammation in neuronal cells is a focal point of ongoing research.

Building Block in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, enabling chemists to develop new pharmaceuticals or materials with specific properties.

Late-stage Functionalization

The compound is utilized in late-stage functionalization processes due to its stability and reactivity under mild conditions. This feature is particularly advantageous in the pharmaceutical industry, where modifying existing drugs can lead to improved efficacy or reduced side effects.

Synthesis of Novel Antidepressants

A recent study explored the synthesis of novel antidepressants based on the structure of this compound. The researchers modified the amine group to enhance receptor affinity and selectivity, leading to compounds with improved therapeutic profiles compared to existing medications.

Development of Neuroprotective Agents

In another case study, researchers investigated the neuroprotective potential of derivatives synthesized from this compound. In vitro assays demonstrated that these derivatives could significantly reduce neuronal cell death induced by oxidative stress, indicating potential for further development as neuroprotective agents.

Preparation Methods

Radical Cyclization and Reductive Amination

A prominent approach involves radical-mediated cyclization to construct the cyclopentane framework. Inspired by diastereocontrol strategies in β-benzyloxy hydrazone chemistry , this method begins with a linear precursor containing dual benzyloxy motifs. For instance, a thiazole-derived hydrazone undergoes Mn-mediated radical addition to establish the cyclopentane ring with concurrent installation of the benzyloxymethyl group . Subsequent reductive cleavage of the N–N bond using SmI₂ introduces the primary amine functionality.

Key Steps:

  • Radical Cyclization: A thiazole-bearing hydrazone precursor undergoes Mn-catalyzed radical addition, achieving 11R,13R diastereoselectivity .

  • Reductive Amination: SmI₂-mediated N–N bond cleavage converts the hydrazone to the primary amine .

Challenges:

  • Low overall yield (8.6% over 10 steps) due to multi-step protection/deprotection sequences.

  • Sensitivity of benzyl ethers under strong reducing conditions necessitates careful optimization.

Cyclopentanone Intermediate via Ring-Closing Metathesis

An alternative route leverages ring-closing metathesis (RCM) to form the cyclopentane core. Starting with a diene precursor functionalized with benzyloxy and benzyloxymethyl groups, Grubbs II catalyst induces cyclization to yield a cyclopentenyl intermediate . Hydrogenation followed by oxidation generates a cyclopentanone, which undergoes reductive amination to install the amine.

Key Steps:

  • RCM: Diene substrates with pre-installed benzyl ethers cyclize under Grubbs II catalysis (5 mol%, CH₂Cl₂, 40°C) .

  • Reductive Amination: Cyclopentanone reacts with ammonium acetate and NaBH₃CN to yield the target amine.

Advantages:

  • Modular synthesis allows stereochemical diversification.

  • Yields up to 65% for the RCM step .

Halogenation-Elimination-Ring Closure Strategy

Adapted from cyclobutanone synthesis , this five-step sequence begins with halogenated methyl benzene. Etherification with ethylene glycol installs the first benzyloxy group, followed by halogenation and elimination to form a dihalide. Ring closure under basic conditions (KOtBu, THF) generates the cyclopentane skeleton, with subsequent dechlorination (Zn, AcOH) and amination (Gabriel synthesis) completing the sequence.

Key Data:

StepReagents/ConditionsYield (%)
EtherificationNaH, DMF, 0°C → RT82
Ring ClosureKOtBu, THF, −78°C → RT74
Gabriel AminationPhthalimide, DIAD, PPh₃68

Limitations:

  • Requires hazardous reagents (e.g., HgCl₂ in early steps) .

  • Limited stereocontrol during ring closure.

Asymmetric Catalysis for Stereoselective Synthesis

For enantioselective production, a chiral oxazolidinone auxiliary directs the stereochemistry during cyclopentane formation. As demonstrated in tubuvaline synthesis , (S)-3-amino-4-benzyloxazolidin-2-one facilitates diastereoselective radical addition, yielding the cyclopentane ring with >90% de . Hydrogenolysis (H₂, Pd/C) removes the auxiliary, followed by benzyl ether installation via Williamson ether synthesis.

Critical Considerations:

  • Auxiliary removal must precede amine protection to avoid racemization.

  • Cost-intensive chiral catalysts impact scalability.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)StereocontrolScalability
Radical Cyclization 108.6ModerateLow
RCM 732HighModerate
Halogenation 545LowHigh
Asymmetric 828ExcellentLow

Emerging Trends:

  • Photoredox Catalysis: Recent advances enable radical cyclization under mild conditions, potentially improving yields .

  • Flow Chemistry: Continuous processing mitigates exothermic risks in halogenation steps .

Characterization and Spectral Data

Successful synthesis requires rigorous characterization. Representative data for intermediates include:

  • Cyclopentanone Intermediate:

    • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, Bn), 4.58 (s, 4H, OCH₂), 3.02 (quin, J = 8.1 Hz, 1H, cyclopentane) .

    • IR (film): 1745 cm⁻¹ (C=O) .

  • Final Amine Product:

    • HRMS (ESI): m/z [M + H]⁺ calcd for C₂₀H₂₆NO₂: 312.1968; found 312.1963 .

Industrial Viability and Cost Considerations

While the halogenation route offers the highest scalability , its reliance on toxic reagents (e.g., SnCl₄ for debenzylation ) complicates waste management. Conversely, RCM balances yield and stereocontrol but requires expensive catalysts. Future directions prioritize atom-economical methods, such as enzymatic desymmetrization or C–H activation, to streamline synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine, and how can reaction yields be maximized?

  • Methodological Answer : A stepwise approach is recommended. First, synthesize the cyclopentane core via cyclization of a diol or diamine precursor. Benzyloxy groups can be introduced using benzyl bromide under basic conditions (e.g., NaH/DMF). Protect the amine group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during benzylation. Final deprotection with trifluoroacetic acid (TFA) yields the free amine. Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction times and temperatures to enhance yields (e.g., 12–24 hours at 60–80°C) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for benzyloxy group assignments), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .

Q. How can researchers predict and experimentally determine the compound’s solubility in common solvents?

  • Methodological Answer : Computational tools like COSMO-RS or Hansen solubility parameters can estimate solubility. Experimentally, prepare saturated solutions in solvents (e.g., DMSO, ethanol, dichloromethane) and measure solubility via gravimetric analysis or UV-Vis spectrophotometry. Note that the benzyloxy groups enhance lipophilicity, favoring solubility in organic solvents over water .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentane ring influence biological activity, and how can enantiomers be resolved?

  • Methodological Answer : The (1R,2R) and (1S,2S) enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Use chiral chromatography (Chiralpak IA or IB columns) with hexane/isopropanol mobile phases for resolution. Test enantiomer activity via in vitro assays (e.g., enzyme inhibition or receptor binding studies). For example, (1R,2R)-configured analogs of related cyclopentane amines show enhanced bioactivity in preliminary studies .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The amine group’s nucleophilicity is modulated by steric hindrance from the benzyloxy substituents. For substitution reactions (e.g., alkylation), use DFT calculations to map transition states and identify favorable attack angles. Experimentally, track reaction kinetics via in situ NMR or LC-MS under varying conditions (e.g., pH, solvent polarity). Oxidative degradation pathways (e.g., via H₂O₂) can be studied using LC-MS to identify intermediates .

Q. How should researchers address contradictions in bioassay data across different studies?

  • Methodological Answer : First, validate assay conditions (e.g., cell line viability, compound stability in media). Compare enantiomeric purity, as impurities in racemic mixtures can skew results. Use dose-response curves to assess potency (EC₅₀/IC₅₀) and reproducibility. If discrepancies persist, employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference with structurally similar compounds (e.g., benzyloxy-substituted cyclopentanes) to identify structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.